molecular formula C7H14BrNO B2411990 2-bromo-N-(2,2-dimethylpropyl)acetamide CAS No. 1340167-92-1

2-bromo-N-(2,2-dimethylpropyl)acetamide

Cat. No. B2411990
CAS RN: 1340167-92-1
M. Wt: 208.099
InChI Key: IFRWSGWGJXKGLZ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,2-dimethylpropyl)acetamide is a chemical compound with the CAS Number: 1340167-92-1 . It has a molecular weight of 208.1 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-N-neopentylacetamide . The Inchi Code is 1S/C7H14BrNO/c1-7(2,3)5-9-6(10)4-8/h4-5H2,1-3H3,(H,9,10) .

Scientific Research Applications

Reaction Mechanisms and Chemical Synthesis

  • Radical-Anion Radical Chain Mechanisms : The compound is involved in the radical-anion radical chain process during thermolysis with sodium methoxide in dimethoxypropane, leading to the formation of various compounds including N,N-dimethyl-2,2-diphenylacetamide (Simig & Lempert, 1979).
  • Formation of Dimeric and Reduced Products : It also plays a role in the formation of dimeric and reduced products from α-halo amides with sodium methoxide, supporting the S RN 1 mechanism for the formation of these products (Simig, Lempert, Váli, Tóth, & Tamás, 1978).

Synthesis and Applications in Medicinal Chemistry

  • Synthesis of Acetamide Derivatives : The compound is used in the synthesis of acetamide derivatives for potential applications as anticonvulsants, with studies showing moderate anticonvulsant activity in certain derivatives (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
  • Antimicrobial Evaluation : It's involved in the synthesis of compounds for antimicrobial evaluation, where certain derivatives show promising activity against microbial species (Gul et al., 2017).

Other Applications

  • Role in Herbicidal Activities : Derivatives of 2-bromo-N-(2,2-dimethylpropyl)acetamide, such as N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide, have been found to be effective as herbicides (Sato, Honma, & Sugai, 1985).
  • Intramolecular Nucleophilic Aromatic Substitution : This compound is utilized in the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, highlighting its utility in creating complex heterocyclic compounds (Kametani, Ohsawa, & Ihara, 1981).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

2-bromo-N-(2,2-dimethylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-7(2,3)5-9-6(10)4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRWSGWGJXKGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1340167-92-1
Record name 2-bromo-N-(2,2-dimethylpropyl)acetamide
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